

Investigating Gallbladder Contraction with Jmv 167: Application Notes and Protocols

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Compound of Interest

Compound Name: Jmv 167

Cat. No.: B1672972

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Introduction

Jmv 167 is a synthetic peptide analog of cholecystokinin (CCK) that has been utilized in gastroenterological research to probe the function of CCK receptors. While initially investigated for its potential as a CCK receptor agonist, evidence suggests that **Jmv 167** acts as a cholecystokinin receptor antagonist.^[1] This characteristic makes it a valuable tool for studying the physiological roles of endogenous CCK and for investigating pathologies related to gallbladder dysmotility by blocking the effects of CCK.

These application notes provide detailed protocols for utilizing **Jmv 167** in both in vitro and in vivo models to investigate gallbladder contraction, primarily through its antagonistic action on the CCK-A receptor.

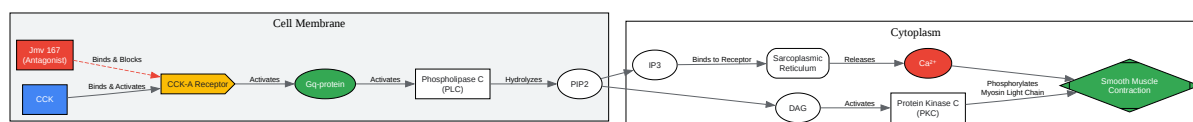
Mechanism of Action: CCK-A Receptor Signaling

Cholecystokinin is the primary hormonal stimulus for postprandial gallbladder contraction.^[2] It exerts its effects by binding to the CCK-A receptors on gallbladder smooth muscle cells. This binding initiates a signal transduction cascade that leads to smooth muscle contraction and subsequent bile ejection.

The signaling pathway is initiated by the activation of a Gq protein coupled to the CCK-A receptor. This activation stimulates phospholipase C (PLC), which then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.[3]

Jmv 167, as a CCK-A receptor antagonist, competitively binds to the CCK-A receptor, thereby inhibiting the binding of CCK and blocking this downstream signaling cascade.



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Caption: CCK-A Receptor Signaling Pathway for Gallbladder Contraction.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of a standard CCK agonist (CCK-8) and the antagonist **Jmv 167** on gallbladder contraction. These tables are provided as examples for data presentation and are not based on specific experimental results for **Jmv 167** due to the limited availability of such data in the public domain.

Table 1: In Vitro Dose-Response of CCK-8 on Gallbladder Muscle Strip Contraction

CCK-8 Concentration (nM)	Mean Contraction Force (g) ± SEM
0 (Control)	0.05 ± 0.01
0.1	0.25 ± 0.03
1	0.75 ± 0.08
10	1.50 ± 0.12
100	2.20 ± 0.15
1000	2.25 ± 0.14

Table 2: In Vitro Antagonistic Effect of **Jmv 167** on CCK-8-Induced Gallbladder Contraction

Jmv 167 Concentration (nM)	CCK-8 (10 nM) Induced Contraction Force (g) ± SEM	% Inhibition
0	1.50 ± 0.12	0
1	1.20 ± 0.10	20
10	0.78 ± 0.09	48
100	0.35 ± 0.05	77
1000	0.08 ± 0.02	95

Table 3: In Vivo Effect of CCK-8 on Gallbladder Ejection Fraction in an Animal Model

CCK-8 Infusion Rate (pmol/kg/hr)	Gallbladder Ejection Fraction (%) ± SEM
0 (Saline Control)	5 ± 2
10	35 ± 4
20	65 ± 6
40	85 ± 5
80	88 ± 4

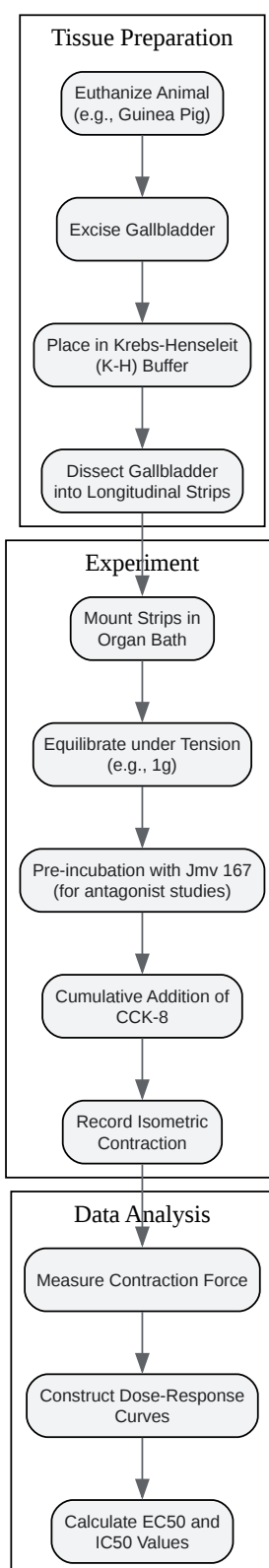
Table 4: In Vivo Antagonistic Effect of **Jmv 167** on CCK-8-Induced Gallbladder Emptying

Treatment Group	Gallbladder Ejection Fraction (%) \pm SEM	% Inhibition
Saline Control	5 \pm 2	-
CCK-8 (40 pmol/kg/hr)	85 \pm 5	0
Jmv 167 (dose) + CCK-8 (40 pmol/kg/hr)	25 \pm 3	70.6
Jmv 167 (dose) alone	6 \pm 2	-

Experimental Protocols

In Vitro Gallbladder Muscle Strip Contraction Assay

This protocol details the methodology for measuring the contractile response of isolated gallbladder smooth muscle strips to CCK agonists and the inhibitory effects of antagonists like **Jmv 167**.



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Caption: Workflow for *in vitro* gallbladder muscle strip contraction assay.

Materials:

- Krebs-Henseleit (K-H) buffer (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.
- CCK-8 (or other CCK agonist) stock solution.
- **Jmv 167** stock solution.
- Organ bath system with isometric force transducers.
- Data acquisition system.
- Animal model (e.g., guinea pig, rabbit).

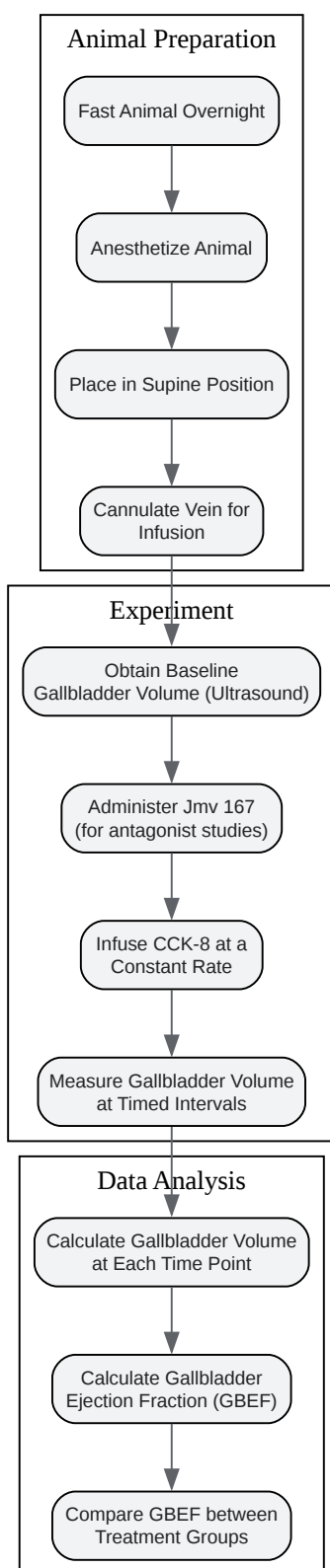
Procedure:

- Tissue Preparation:
 - Humanely euthanize the animal according to approved institutional protocols.
 - Immediately excise the gallbladder and place it in ice-cold, oxygenated K-H buffer.
 - Carefully remove any adhering connective and fatty tissue.
 - Cut the gallbladder into longitudinal muscle strips (e.g., 2 mm wide and 10 mm long).
- Experimental Setup:
 - Mount the muscle strips vertically in organ baths containing oxygenated K-H buffer maintained at 37°C.
 - Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
 - Apply an initial tension (e.g., 1 g) and allow the strips to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
- Agonist Dose-Response:

- After equilibration, record a stable baseline.
- Add CCK-8 to the organ bath in a cumulative manner, with concentrations typically ranging from 10^{-10} M to 10^{-6} M.
- Allow the contractile response to each concentration to reach a plateau before adding the next concentration.
- Record the isometric contraction force.
- Antagonist Protocol:
 - Following equilibration, pre-incubate the muscle strips with a specific concentration of **Jmv 167** for a defined period (e.g., 20-30 minutes) before constructing the CCK-8 dose-response curve.
 - Repeat this for a range of **Jmv 167** concentrations to determine its inhibitory potency.
- Data Analysis:
 - Measure the peak contractile force at each agonist concentration.
 - Normalize the data to the maximal contraction induced by a standard depolarizing agent (e.g., high KCl solution) or to the maximal response to the agonist.
 - Construct dose-response curves and calculate the EC₅₀ (half-maximal effective concentration) for the agonist and the IC₅₀ (half-maximal inhibitory concentration) for the antagonist.

In Vivo Gallbladder Emptying Assay

This protocol describes a method to assess gallbladder emptying in a live animal model using ultrasonography, a non-invasive imaging technique.



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References

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